

Spectroscopic Characterization of 3-(3-Hydroxyphenyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Hydroxyphenyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-(3-Hydroxyphenyl)benzonitrile**. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents expected spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for obtaining such data are also provided for practical application in a laboratory setting.

Chemical Structure and Properties

- IUPAC Name: **3-(3-Hydroxyphenyl)benzonitrile**
- Molecular Formula: $C_{13}H_9NO$
- Molecular Weight: 195.22 g/mol
- CAS Number: 154848-43-8

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-(3-Hydroxyphenyl)benzonitrile**. These values are predicted based on the analysis of its structure and comparison with data from analogous compounds.

Table 1: Predicted ^1H NMR Data (Solvent: DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~9.8	s	-	1H	Ar-OH
~7.9 - 7.6	m	-	4H	Protons on the benzonitrile ring
~7.4 - 7.2	m	-	2H	Protons on the hydroxyphenyl ring (ortho to the other ring)
~7.0 - 6.8	m	-	2H	Protons on the hydroxyphenyl ring (ortho and para to the -OH)

Table 2: Predicted ^{13}C NMR Data (Solvent: DMSO- d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~158	C-OH
~142	Quaternary C (benzonitrile ring, attached to the other ring)
~140	Quaternary C (hydroxyphenyl ring, attached to the other ring)
~135 - 120	Aromatic C-H and Quaternary C
~119	C \equiv N
~118 - 114	Aromatic C-H (hydroxyphenyl ring)
~112	Quaternary C (benzonitrile ring, attached to CN)

Table 3: Predicted FT-IR Data (Solid, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
2240 - 2220	Strong, Sharp	C≡N stretch
1600 - 1450	Medium to Strong	Aromatic C=C skeletal vibrations
1300 - 1000	Medium	Aromatic C-H in-plane bending, C-O stretch
900 - 675	Strong	Aromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
195	High	[M] ⁺ (Molecular Ion)
166	Medium	[M - HCN] ⁺
139	Medium	[M - CO - HCN] ⁺
various	Low to Medium	Other fragmentation products

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-(3-Hydroxyphenyl)benzonitrile**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup (Example: 400 MHz Spectrometer):
 - Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
 - Use a standard 90° pulse sequence.
 - Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
 - Acquire the Free Induction Decay (FID).

- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C nucleus frequency.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
 - Set a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **3-(3-Hydroxyphenyl)benzonitrile** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar

and pestle. The mixture should be a fine, homogeneous powder.

- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Ensure the sample beam path is clear.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups (e.g., O-H, C≡N, aromatic C-H, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

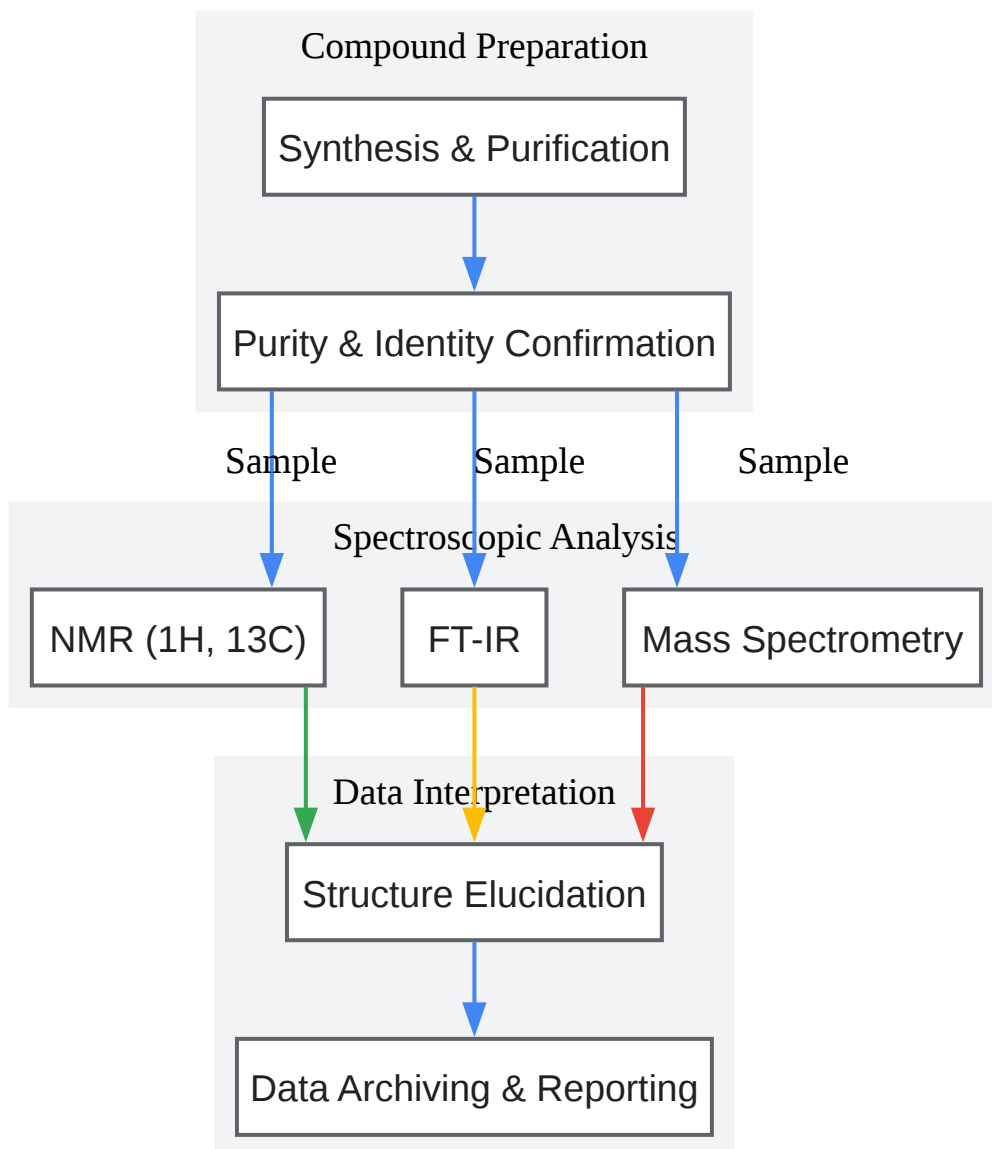
Methodology (Electron Ionization - EI):

- Sample Introduction:

- Dissolve a small amount of **3-(3-Hydroxyphenyl)benzonitrile** in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid probe, a small amount of the solid can be placed directly into a capillary tube.
- Ionization:
 - The sample is vaporized in the ion source.
 - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$), and induces fragmentation.
- Mass Analysis:
 - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - A mass spectrum is generated, which is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(3-Hydroxyphenyl)benzonitrile**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **3-(3-Hydroxyphenyl)benzonitrile** and the methodologies to obtain them. For definitive structural confirmation, the acquisition of actual experimental data is essential.

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